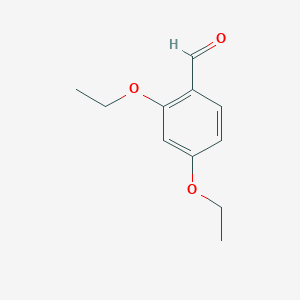

2,4-Diethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWAODQUCDFPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342992 | |

| Record name | 2,4-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22924-16-9 | |

| Record name | 2,4-Diethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22924-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diethoxybenzaldehyde: Synthesis, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Diethoxybenzaldehyde (CAS No. 22924-16-9), a key aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides established protocols for its synthesis, and explores its reactivity and potential applications in drug discovery and development. Particular emphasis is placed on the Williamson ether synthesis for its preparation and the reactivity of its aldehyde functional group. This guide also includes visualizations of synthetic pathways and logical workflows to aid in research and development efforts.

Introduction

This compound is a disubstituted aromatic aldehyde characterized by two ethoxy groups at the 2 and 4 positions of the benzene ring. These electron-donating groups activate the aromatic ring, influencing its reactivity and making it a valuable precursor for the synthesis of a wide range of more complex molecules. Its structural similarity to naturally occurring phenolic compounds and its synthetic versatility have made it a compound of interest for researchers in medicinal chemistry and materials science. This guide aims to consolidate the available technical information on this compound to support its use in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22924-16-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 71-73 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzaldehyde, 2,4-diethoxy- | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from resorcinol. The first step is the formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde, which is then followed by a Williamson ether synthesis to introduce the two ethoxy groups.

Synthesis of 2,4-Dihydroxybenzaldehyde (Precursor)

Two common methods for the formylation of resorcinol are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

3.1.1. Vilsmeier-Haack Reaction

This method is often preferred due to its relatively high yields and regioselectivity. The reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, place DMF in a suitable solvent like dichloromethane. Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve resorcinol in a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Isolation: Pour the reaction mixture into crushed ice with vigorous stirring. The intermediate iminium salt will hydrolyze to the aldehyde. The crude 2,4-dihydroxybenzaldehyde can be isolated by filtration and purified by recrystallization from hot water.

3.1.2. Reimer-Tiemann Reaction

This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While it is a classic method, it often suffers from lower yields and the formation of byproducts.

Experimental Protocol: Reimer-Tiemann Reaction

-

Reaction Setup: In a round-bottom flask, dissolve resorcinol in an aqueous solution of a strong base, such as sodium hydroxide.

-

Formylation: Heat the solution and add chloroform dropwise with vigorous stirring. The reaction is typically refluxed for several hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., hydrochloric acid). The product, 2,4-dihydroxybenzaldehyde, can then be isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.

Williamson Ether Synthesis of this compound

This is the key step where the hydroxyl groups of 2,4-dihydroxybenzaldehyde are converted to ethoxy groups. The Williamson ether synthesis is a reliable Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4][5]

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.2-2.5 equivalents) to the solution. The base will deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.

-

Alkylation: Add ethyl iodide (CH₃CH₂I, 2.2-2.5 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by its aldehyde functional group and the electron-rich aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,4-diethoxybenzoic acid.

-

Reduction: Can be reduced to the corresponding alcohol, (2,4-diethoxyphenyl)methanol.

-

Condensation Reactions: Can react with amines to form Schiff bases (imines), and with active methylene compounds in reactions like the Knoevenagel condensation. These reactions are pivotal for building molecular complexity.

Applications in Medicinal Chemistry

Benzaldehyde and its derivatives have shown a wide range of biological activities, making them attractive scaffolds in drug discovery.[6] While specific studies on this compound are limited, its structural features suggest potential for various therapeutic applications.

-

Anticancer Activity: Benzaldehyde derivatives have been investigated for their anticancer properties. They have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7] The resorcinol moiety, present in the precursor of this compound, is known to play a role in the inhibition of Heat shock protein 90 (Hsp90), a key target in cancer therapy.

-

Anti-inflammatory and Neuroprotective Effects: Some benzaldehydes have demonstrated anti-neuroinflammatory and neuroprotective activities.[8] They can reduce the secretion of inflammatory mediators and inhibit oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's.[8]

-

Antimicrobial Activity: The precursor, 2,4-dihydroxybenzaldehyde, has been shown to possess antibacterial activity.[9] This suggests that derivatives like this compound could be explored for the development of new antimicrobial agents.

Caption: Potential signaling pathways modulated by benzaldehyde derivatives.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm).

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both qualitative and quantitative analysis, providing information on the compound's purity and molecular weight.

Experimental Protocol: GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: An initial oven temperature of around 100°C, ramped up to 250-280°C.

-

Detection: Mass spectrometry in electron ionization (EI) mode.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and other areas of chemical research. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications. The detailed experimental protocols and workflow diagrams are intended to facilitate its use in the laboratory. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. researchgate.net [researchgate.net]

- 8. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomolther.org [biomolther.org]

An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Diethoxybenzaldehyde, a valuable aromatic aldehyde intermediate in the development of various pharmaceuticals and fine chemicals. This document details the synthetic protocol via the Vilsmeier-Haack reaction, presents key characterization data in a structured format, and includes visualizations of the experimental workflow and logical relationships.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 1,3-diethoxybenzene. This reaction introduces a formyl group onto the electron-rich aromatic ring, yielding the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Diethoxybenzene

This protocol is adapted from established procedures for the formylation of analogous electron-rich aromatic compounds.[1]

Materials:

-

1,3-Diethoxybenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (3N)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (1.2 equivalents) and cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,3-diethoxybenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous and vigorous stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully pour the mixture into a beaker containing crushed ice and 3N hydrochloric acid. Reflux the resulting mixture for 30 minutes to hydrolyze the intermediate iminium salt. After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol [2] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 71-73 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.3 | s | 1H | -CHO |

| 7.8 | d | 1H | Ar-H |

| 6.5 | dd | 1H | Ar-H |

| 6.4 | d | 1H | Ar-H |

| 4.1 | q | 4H | -OCH₂CH₃ |

| 1.4 | t | 6H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [2]

| Chemical Shift (δ) ppm | Assignment |

| 189.0 | C=O (aldehyde) |

| 165.0 | C-O |

| 162.0 | C-O |

| 130.0 | Ar-C |

| 120.0 | Ar-C |

| 105.0 | Ar-C |

| 98.0 | Ar-C |

| 64.0 | -OCH₂- |

| 14.0 | -CH₃ |

Mass Spectrometry (GC-MS) [2]

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion)[2] |

| 165 | [M-CHO]⁺ |

| 137 | [M-C₂H₅O]⁺ |

| 121 | [M-C₂H₅O-O]⁺ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~2980 | C-H stretch (aliphatic) |

| ~2870, ~2770 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (aldehyde) |

| ~1600, ~1580 | C=C stretch (aromatic) |

| ~1260, ~1040 | C-O stretch (ether) |

Visualizations

Synthesis Workflow

References

Spectroscopic Profile of 2,4-Diethoxybenzaldehyde: A Technical Guide

Introduction

2,4-Diethoxybenzaldehyde (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and two ethoxy groups at positions 2 and 4.[1] As a key intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, its unambiguous structural characterization is paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following sections and tables summarize the key analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating ethoxy groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aldehyde proton, the aromatic protons, and the two ethoxy groups. Protons on or adjacent to the aromatic ring appear in the downfield region (6.5-8.0 ppm).[2][3]

| Table 1: ¹H NMR Spectral Data for this compound (Predicted) |

| Chemical Shift (δ, ppm) |

| ~9.8 - 10.1 |

| ~7.8 |

| ~6.5 |

| ~6.4 |

| ~4.1 |

| ~1.4 |

-

¹³C NMR Spectroscopy : The carbon spectrum shows signals for the carbonyl carbon, the aromatic carbons, and the ethoxy group carbons. Aromatic carbons typically resonate in the 120-150 ppm range.[2]

| Table 2: ¹³C NMR Spectral Data for this compound (Predicted) |

| Chemical Shift (δ, ppm) |

| ~189 |

| ~165 |

| ~162 |

| ~133 |

| ~120 |

| ~105 |

| ~98 |

| ~64 |

| ~15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by a strong carbonyl (C=O) absorption, characteristic of aldehydes.[4]

| Table 3: Characteristic IR Absorption Bands for this compound |

| Wavenumber (cm⁻¹) |

| 3100 - 3000 |

| 3000 - 2850 |

| 2830 - 2695 |

| 1710 - 1685 |

| 1600 - 1450 |

| 1300 - 1000 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of the compound. The molecular ion peak confirms the compound's mass, and the fragmentation pattern serves as a molecular fingerprint.

| Table 4: Key GC-MS Fragmentation Data for this compound |

| Mass-to-Charge Ratio (m/z) |

| 194 |

| 137 |

| 121 |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Data Acquisition :

-

Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher.[5]

-

For ¹H NMR, acquire data over a spectral width of approximately -2 to 12 ppm.

-

For ¹³C NMR, acquire data over a spectral width of approximately 0 to 220 ppm using proton broadband decoupling to simplify the spectrum.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy

This protocol describes the thin-film method, suitable for solid or low-melting point organic compounds.

-

Sample Preparation : Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile organic solvent (e.g., dichloromethane or acetone).

-

Film Casting : Place one drop of the prepared solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, uniform film of the compound on the plate. Ensure the film is dry to avoid solvent peaks in the spectrum.[6]

-

Data Acquisition :

-

Place the salt plate into the sample holder of an FTIR spectrometer.[7]

-

Record a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. The instrument will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound using GC with electron ionization (EI) mass spectrometry.

-

Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as hexane or ethyl acetate.[8]

-

Instrumentation Setup :

-

GC : Use a capillary column suitable for separating aromatic compounds (e.g., a 30 m DB-5 or equivalent). Set a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C. Use helium as the carrier gas.

-

MS : Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-400.

-

-

Injection : Inject 1 µL of the prepared sample into the GC inlet. The high temperature of the inlet will vaporize the sample, which is then carried onto the column for separation.[9][10]

-

Data Analysis : The separated components eluting from the GC column enter the mass spectrometer, where they are ionized and fragmented. Identify the peak corresponding to this compound by its retention time and analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.[11]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using the described spectroscopic techniques.

References

- 1. This compound | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. labcompare.com [labcompare.com]

- 7. rtilab.com [rtilab.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2,4-Diethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of 2,4-Diethoxybenzaldehyde. Given the limited availability of specific quantitative solubility data in published literature, this guide integrates theoretical principles of solubility with generalized, robust experimental protocols for its determination.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and two ethoxy groups. Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications such as organic synthesis, pharmaceutical intermediate preparation, and materials science. Understanding its behavior in different organic solvents is essential for reaction optimization, purification, and formulation development.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| CAS Number | 22924-16-9 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 71-73 °C |

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] this compound is a moderately polar molecule. The polarity arises from the carbonyl group (C=O) of the aldehyde and the C-O-C linkages of the ethoxy groups. However, the presence of the nonpolar benzene ring and the ethyl groups contributes significant nonpolar character.

The following table presents a predicted solubility profile based on these chemical principles.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Relative Polarity | Predicted Solubility |

|---|---|---|---|

| Hexane | Nonpolar | 0.009 | Low |

| Toluene | Nonpolar | 0.099 | Medium |

| Diethyl Ether | Polar Aprotic | 0.117 | High |

| Chloroform | Polar Aprotic | 0.259 | High |

| Ethyl Acetate | Polar Aprotic | 0.228 | High |

| Acetone | Polar Aprotic | 0.355 | High |

| Isopropanol | Polar Protic | 0.546 | Medium-High |

| Ethanol | Polar Protic | 0.654 | Medium-High |

| Methanol | Polar Protic | 0.762 | Medium |

| Water | Polar Protic | 1.000 | Low / Insoluble |

Disclaimer: This table is based on theoretical predictions derived from the "like dissolves like" principle and is intended for guidance. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method. This method is a standard approach for generating reliable solubility data.[5][6][7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with airtight caps (e.g., 10 mL screw-cap vials)

-

Constant temperature bath or incubator with shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Mixtures:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Using a pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and let them stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the clear, saturated supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, dry container to remove any undissolved microparticles. This step is crucial to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration in the undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Formula: Solubility ( g/100 mL) = (Concentration from analysis [g/mL] × Dilution Factor) × 100

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Workflow for Isothermal Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[8][9] This relationship, however, should be determined experimentally as it is not always linear.

-

Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the polar functional groups and the nonpolar aromatic ring will exhibit the best performance.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 2,3-Diethoxybenzaldehyde | 24454-82-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and IUPAC name of 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a representative synthetic protocol for 2,4-Diethoxybenzaldehyde. This aromatic aldehyde is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.

Chemical Structure and IUPAC Name

This compound possesses a benzene ring substituted with an aldehyde group (-CHO) at position 1, and two ethoxy groups (-OCH2CH3) at positions 2 and 4.

IUPAC Name: this compound[1]

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H14O3 | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][4] |

| CAS Number | 22924-16-9 | [1][2][4] |

| Appearance | Not Available | |

| Melting Point | 71-73 °C (lit.) | [4][5] |

| Solubility | Soluble in methanol. | [5] |

| InChI | InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | [1][2][4] |

| InChIKey | JGWAODQUCDFPGI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C=O)OCC | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach is the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde. Another method is the direct formylation of 1,3-diethoxybenzene. Below is a representative protocol for the Williamson ether synthesis.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from general procedures for the alkylation of dihydroxybenzaldehydes.

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Ethyl iodide or Ethyl bromide

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous dimethylformamide (DMF) or acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable solvent such as anhydrous DMF or acetone.

-

Addition of Alkylating Agent: Stir the mixture at room temperature and add ethyl iodide or ethyl bromide (2.5 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If acetone is used as the solvent, filter off the inorganic salts and concentrate the filtrate. If DMF is used, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Extraction: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure this compound.

General Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of various organic compounds. Its aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The ethoxy groups modulate the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of bioactive compounds and functional materials. While specific signaling pathways involving this compound are not extensively documented, its derivatives are explored in various research areas. For instance, benzaldehyde derivatives are investigated for their potential as inhibitors of enzymes such as aldehyde dehydrogenase, which is implicated in certain cancers.[6]

This technical guide provides foundational information for researchers and professionals working with this compound, enabling a better understanding of its properties and synthetic accessibility for further applications.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 2,4-diethoxybenzaldehyde. The presence of two electron-donating ethoxy groups on the benzene ring significantly influences the electrophilicity and steric environment of the carbonyl carbon, thereby modulating its reactivity in a variety of organic transformations. This document details the outcomes of key reactions, including nucleophilic additions, oxidations, and reductions, supported by quantitative data and detailed experimental protocols. Furthermore, this guide employs Graphviz diagrams to visualize reaction mechanisms and experimental workflows, offering a clear and concise resource for researchers in organic synthesis and drug development.

Introduction

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with two ethoxy groups at positions 2 and 4. These alkoxy groups, being ortho and para directing, are strong electron-donating groups that increase the electron density of the benzene ring and, through resonance, can influence the reactivity of the aldehyde functionality. This guide explores the nuanced reactivity of the aldehyde group in this specific chemical environment, providing a foundational understanding for its application as a versatile intermediate in the synthesis of more complex organic molecules, including those with potential pharmacological activity. While derivatives of similar structures, such as 2,4-dihydroxybenzaldehyde, have been investigated for various biological activities, this compound is primarily utilized as a building block in organic synthesis.

Physicochemical and Spectroscopic Properties

A foundational understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Melting Point | 71-73 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [1] |

| IR Spectroscopy | Spectral data available. | [1] |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group that participates in a wide array of chemical reactions. The electron-donating nature of the ethoxy groups increases the electron density on the carbonyl carbon, which can moderate its electrophilicity compared to unsubstituted benzaldehyde. However, it remains susceptible to nucleophilic attack and can be readily oxidized or reduced. The ortho-ethoxy group can also introduce steric hindrance, which may influence the approach of bulky nucleophiles[3].

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This is the fundamental step in many important carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This reaction is highly effective with aromatic aldehydes like this compound for the synthesis of α,β-unsaturated compounds. The reaction is typically catalyzed by a weak base.

Reaction Scheme: Knoevenagel Condensation

Caption: General scheme of the Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation

While specific yield data for the Knoevenagel condensation of this compound is not abundant in the readily available literature, excellent yields are generally reported for the condensation of aromatic aldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate under various catalytic conditions[3].

| Reactants | Catalyst | Solvent | Yield (%) | Reference |

| Aromatic Aldehydes + Malononitrile/Ethyl Cyanoacetate | DBU/H₂O | Water | High to Excellent | [3] |

| Aromatic Aldehydes + Malononitrile | Triphenylphosphine | Solvent-free | Excellent | [4] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure α,β-unsaturated product.

Workflow: Knoevenagel Condensation

Caption: Experimental workflow for Knoevenagel condensation.

Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.

Reaction Scheme: Grignard Reaction

Caption: General scheme of the Grignard reaction.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be oven-dried, and anhydrous solvents must be used.

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq) in the flask.

-

Prepare a solution of bromomethane (1.2 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromomethane solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromomethane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography or recrystallization.

Workflow: Grignard Reaction

Caption: Experimental workflow for the Grignard reaction.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the specific placement of the double bond.

Reaction Scheme: Wittig Reaction

Caption: General scheme of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

Prepare the phosphorus ylide in situ. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.1 eq), portion-wise.

-

Stir the resulting orange-red solution at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography.

Workflow: Wittig Reaction

Caption: Experimental workflow for the Wittig reaction.

Oxidation

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,4-diethoxybenzoic acid, using common oxidizing agents.

Reaction Scheme: Oxidation

Caption: General scheme for the oxidation of this compound.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate (KMnO₄, approx. 2.0 eq) in water.

-

Cool the aldehyde solution in an ice bath and add the KMnO₄ solution dropwise with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude 2,4-diethoxybenzoic acid from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Workflow: Oxidation with KMnO₄

Caption: Experimental workflow for oxidation with KMnO₄.

Reduction

The aldehyde group can be selectively reduced to a primary alcohol, 2,4-diethoxybenzyl alcohol, using mild reducing agents like sodium borohydride (NaBH₄).

Reaction Scheme: Reduction

Caption: General scheme for the reduction of this compound.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until completion as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-diethoxybenzyl alcohol.

-

Purify the product by column chromatography or recrystallization if necessary.

Workflow: Reduction with NaBH₄

Caption: Experimental workflow for reduction with NaBH₄.

Other Notable Reactions

The aldehyde group of this compound can also participate in other named reactions common to aromatic aldehydes.

-

Perkin Reaction: Condensation with an acid anhydride in the presence of its sodium or potassium salt to yield an α,β-unsaturated carboxylic acid (a cinnamic acid derivative)[5][6][7].

-

Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid[8][9][10][11].

Applications in Synthesis

The reactivity of the aldehyde group makes this compound a valuable precursor for the synthesis of a variety of more complex molecules. For example, the Knoevenagel condensation products can be used to synthesize stilbene derivatives, which are of interest for their potential biological activities[2][12][13][14][15]. The alcohol and carboxylic acid derivatives also serve as important intermediates in multi-step synthetic pathways. While some benzaldehyde derivatives have shown promise in medicinal chemistry by modulating signaling pathways, there is limited information available specifically for this compound in this context[16].

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile. The electron-donating ethoxy groups modulate its electrophilicity and steric accessibility, influencing the outcomes of various reactions. This guide has provided a detailed overview of its participation in key organic transformations, including nucleophilic additions, oxidation, and reduction. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to utilize this compound as a synthetic intermediate. A thorough understanding of its reactivity is crucial for the rational design and efficient execution of synthetic routes towards complex target molecules in academic and industrial research, particularly in the field of drug discovery and development.

References

- 1. This compound | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. asianpubs.org [asianpubs.org]

- 4. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. snscourseware.org [snscourseware.org]

- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 10. rsc.org [rsc.org]

- 11. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Recent advances in synthesis of stilbene derivatives via cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Synthetic Scaffold 2,4-Diethoxybenzaldehyde: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

Introduction: 2,4-Diethoxybenzaldehyde, an aromatic aldehyde bearing two ethoxy groups, represents a versatile yet underexplored scaffold in medicinal chemistry. While direct pharmacological data on this specific molecule is limited, its structural similarity to a range of bioactive benzaldehydes, particularly its precursor 2,4-dihydroxybenzaldehyde, suggests a rich potential for the development of novel therapeutic agents. This technical guide consolidates the known biological activities of structurally related compounds to project the potential applications of this compound and its derivatives in drug discovery. The following sections will delve into its prospective roles in anticancer, anti-inflammatory, and antimicrobial therapies, supported by experimental data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Potential Therapeutic Applications

The exploration of this compound in medicinal chemistry is largely informed by the well-documented bioactivities of its parent compound, 2,4-dihydroxybenzaldehyde, and other related substituted benzaldehydes. The ethoxy groups in this compound are expected to increase its lipophilicity compared to its dihydroxy analog, which could significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced cell permeability and bioavailability.

Anticancer Potential

Derivatives of the closely related 2,4-dihydroxybenzaldehyde have shown promise as anticancer agents, primarily through the inhibition of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately triggering cancer cell death.[1] Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of the ATPase activity of Hsp90.[2] This suggests that this compound could serve as a key building block for the synthesis of novel Hsp90 inhibitors.

Furthermore, the broader class of benzaldehydes has been investigated for anticancer properties. Benzaldehyde itself has been shown to inhibit the growth of therapy-resistant pancreatic cancer by targeting the interaction of the signaling protein 14-3-3ζ with histone H3.[3] This mechanism overcomes treatment resistance and suppresses cancer cell plasticity.[3]

Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde Schiff Base Derivatives against PC3 Prostate Cancer Cells [2]

| Compound ID | Derivative Type | IC50 (µM) |

| 13 | Schiff base | 4.85 |

| 5 | Schiff base | 7.43 |

| 6 | Schiff base | 7.15 |

Anti-inflammatory and Anti-nociceptive Activity

2,4-Dihydroxybenzaldehyde has demonstrated significant anti-inflammatory and anti-nociceptive (pain-relieving) properties.[4] It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5] These enzymes are key mediators of inflammation and pain. The anti-inflammatory effects of 2,4-dihydroxybenzaldehyde are summarized in the table below. Given these properties, this compound is a promising starting point for the development of novel anti-inflammatory agents with potentially improved pharmacological profiles.

Table 2: Anti-inflammatory and Anti-angiogenic Activity of 2,4-Dihydroxybenzaldehyde (DHD) [4]

| Assay | Metric | Result |

| Chick Chorioallantoic Membrane (CAM) Assay | IC50 | 2.4 µ g/egg |

| Acetic Acid-Induced Writhing (mice) | % Inhibition | 48.4% (10 mg/kg), 64.3% (30 mg/kg), 86.6% (100 mg/kg) |

Antimicrobial Activity

The benzaldehyde scaffold is a common feature in compounds with antimicrobial properties. 2,4-Dihydroxybenzaldehyde has been shown to possess antibacterial activity against several pathogenic bacteria.[4] Its derivatives, such as Schiff bases, have also demonstrated promising antimicrobial effects.[6] The ethoxy groups of this compound could enhance its ability to penetrate bacterial cell membranes, potentially leading to more potent antimicrobial agents. Isomers such as 2,3-dihydroxybenzaldehyde have also shown antimicrobial activity against strains like Staphylococcus aureus.[7]

Table 3: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives [6][7]

| Compound | Microorganism | MIC Value |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L |

| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC: 1024 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of new chemical entities. The following are representative protocols for assessing the potential biological activities of this compound and its derivatives, based on established methods for analogous compounds.

Hsp90 ATPase Inhibition Assay[2]

This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90, which is inhibited by active compounds.

-

Reagent Preparation : Prepare a Malachite Green reagent by mixing Malachite Green hydrochloride and ammonium molybdate in an acidic solution.

-

Reaction Mixture : In a 96-well plate, combine recombinant Hsp90 protein, the test compound (e.g., a derivative of this compound), and ATP in an appropriate assay buffer.

-

Incubation : Incubate the plate at 37°C to allow for ATP hydrolysis.

-

Color Development : Stop the reaction by adding the Malachite Green reagent.

-

Absorbance Measurement : Measure the absorbance at approximately 630 nm. A decrease in absorbance indicates inhibition of Hsp90 ATPase activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[6]

This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions : Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation : Add the microbial inoculum to each well.

-

Incubation : Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Nitric Oxide (NO) Production Assay in Macrophages[4]

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Cell Treatment : Treat the cells with various concentrations of the test compound and stimulate with lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection : After incubation, collect the cell culture supernatant.

-

Griess Reaction : Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Absorbance Measurement : Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by a compound is critical for its development as a therapeutic agent. Based on studies of related compounds, derivatives of this compound could potentially modulate the following pathways:

Hsp90 Inhibition Pathway

Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been shown to inhibit the ATPase activity of Hsp90. This disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client oncoproteins, such as Akt and Erk, ultimately inducing apoptosis in cancer cells.

References

- 1. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. news-medical.net [news-medical.net]

- 4. biomolther.org [biomolther.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. frontiersin.org [frontiersin.org]

2,4-Diethoxybenzaldehyde: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diethoxybenzaldehyde is a key aromatic aldehyde that serves as a versatile starting material for the synthesis of a diverse range of novel compounds with significant therapeutic potential. Its unique diethoxy substitution pattern on the benzene ring influences the electronic and lipophilic properties of its derivatives, making it an attractive scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for the generation of promising bioactive molecules, particularly chalcones and Schiff bases. Detailed experimental protocols, quantitative biological activity data of related compounds, and diagrammatic representations of synthetic pathways and potential mechanisms of action are presented to facilitate further research and development in this area.

Synthesis of the Core Moiety: this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 2,4-dihydroxybenzaldehyde. This reaction involves the O-alkylation of the hydroxyl groups using an ethylating agent in the presence of a suitable base.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 2,4-dihydroxybenzaldehyde and ethyl iodide.

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (C₂H₅I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: To the solution, add anhydrous potassium carbonate (2.5 equivalents).

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 20 minutes. Subsequently, add ethyl iodide (2.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80°C and allow it to stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated brine solution (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Synthesis of Novel Bioactive Compounds from this compound

The aldehyde functional group of this compound is a versatile handle for the construction of more complex molecules. Two key classes of derivatives with well-documented biological activities are chalcones and Schiff bases.

Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base.

This protocol describes the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-aminoacetophenone)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

-

Cold water

-

Hydrochloric Acid (HCl) (for neutralization)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Schiff Bases

Schiff bases (or imines) are formed by the condensation reaction between a primary amine and an aldehyde.

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary Amine (e.g., sulfanilamide)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

-

Amine Addition: Add a solution of the primary amine (1.0 equivalent) in the same solvent to the flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Purification: Filter the solid product, wash with cold solvent, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Biological Activities of Derivatives

While specific biological data for derivatives of this compound are emerging, the broader classes of chalcones and Schiff bases are well-known for their diverse pharmacological activities. The diethoxy substitution is expected to enhance lipophilicity, potentially improving cell permeability and bioavailability.

Anticancer Activity of Chalcone Derivatives

Chalcones have been extensively studied for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The anticancer activity is often influenced by the substitution pattern on both aromatic rings.

Table 1: Cytotoxicity of Structurally Related Chalcone Derivatives against Human Cancer Cell Lines

| Compound Class | Derivative Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcones | 4'-O-caproylated | SH-SY5Y | 5.20 | [1][2][3] |

| 4'-O-methylated | SH-SY5Y | 7.52 | [1][2][3] | |

| 4'-O-benzylated | A-549 | 9.99 | [1][2][3] | |

| 4'-O-benzylated | FaDu | 13.98 | [1][2][3] | |

| 2,4,6-Trimethoxychalcones | (E)-3-(5-bromopyridin-2-yl)- | Hela | 3.204 | [4] |

| (E)-3-(5-bromopyridin-2-yl)- | MCF-7 | 3.849 | [4] | |

| 2'-Hydroxy-4'-alkoxy chalcones | 4'-propoxy | PC-3 | 8.08 | [5] |

| 4'-butoxy | PC-3 | 13.75 | [5] |

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases are a well-established class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The imine group is crucial for their biological activity, and the nature of the substituents on the aromatic rings can modulate their potency and spectrum of action.

Table 2: Antimicrobial Activity of Structurally Related Schiff Base Derivatives

| Compound Class | Organism | Activity | Reference |

| Schiff bases of 2-hydroxy-4-methoxybenzaldehyde | Aspergillus flavus | 91.4% reduction of aflatoxin B1 | [6] |

| Binuclear complexes with Schiff bases of an aromatic dialdehyde | Klebsiella pneumoniae, Citrobacter freundii, Bacillus sp., Serratia marcescens, Staphylococcus aureus, Escherichia coli | Inhibition of microbial biofilms at 250-500 µg·mL⁻¹ | [7] |

| Schiff bases of salicylaldehyde and 2,4-dinitrophenylhydrazine | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Significant antibacterial and antifungal potency | [8] |

Visualizing Pathways and Workflows

Synthetic Pathways

The following diagrams illustrate the general synthetic routes from this compound to chalcones and Schiff bases.

Caption: General synthetic routes to chalcones and Schiff bases.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel derivatives is depicted below.

Caption: A typical experimental workflow.

Potential Signaling Pathway

Chalcone derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism involves the modulation of the intrinsic apoptotic pathway.

Caption: Potential apoptotic signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group allow for the facile generation of diverse libraries of novel compounds, particularly chalcones and Schiff bases. While further research is required to fully elucidate the biological activities and mechanisms of action of this compound derivatives, the existing data on structurally related compounds strongly suggest their potential as potent anticancer and antimicrobial agents. The enhanced lipophilicity conferred by the diethoxy groups may offer advantages in terms of pharmacokinetic properties. This technical guide provides a solid foundation of synthetic protocols and comparative biological data to encourage and support further exploration of this promising chemical scaffold in the development of new therapeutic agents.

References

- 1. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chimie.ucv.ro [chimie.ucv.ro]

- 8. unn.edu.ng [unn.edu.ng]

An In-depth Technical Guide to the Synthesis of 2,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing 2,4-diethoxybenzaldehyde, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals and other fine chemicals. This document details two principal synthetic strategies: the direct formylation of 1,3-diethoxybenzene and the etherification of 2,4-dihydroxybenzaldehyde. Each method is presented with detailed experimental protocols, a summary of quantitative data, and reaction pathway diagrams to facilitate a thorough understanding for professionals in organic synthesis and drug development.

Core Synthetic Strategies

The synthesis of this compound can be approached via two main routes:

-

Electrophilic Formylation of 1,3-Diethoxybenzene: This approach involves the direct introduction of a formyl group (-CHO) onto the aromatic ring of 1,3-diethoxybenzene. The Vilsmeier-Haack and Gattermann reactions are the most relevant methods for this transformation.

-

Williamson Ether Synthesis from 2,4-Dihydroxybenzaldehyde: This method involves the di-O-alkylation of the more readily available 2,4-dihydroxybenzaldehyde with an appropriate ethylating agent.

Electrophilic Formylation of 1,3-Diethoxybenzene

The electron-donating nature of the two ethoxy groups in 1,3-diethoxybenzene activates the aromatic ring towards electrophilic substitution, primarily directing the incoming formyl group to the ortho and para positions. The C2 and C6 positions are ortho to one ethoxy group and para to the other, making them electronically favored. The C4 position is ortho to both ethoxy groups, but may be less favored due to steric hindrance.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][3][4] The resulting electrophilic iminium salt is then attacked by the electron-rich aromatic ring.[4] Subsequent hydrolysis yields the desired aldehyde.[4]

Reaction Pathway:

Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.

Experimental Protocol (Adapted from the formylation of 1,3-dimethoxybenzene): [5]

-

Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.

-

Formylation Reaction: Dissolve 1,3-diethoxybenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

-

Extraction and Purification: Extract the mixture with dichloromethane or ethyl acetate. Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by silica gel column chromatography.

Gattermann Reaction